

# Application Notes and Protocols for Rusfertide in Murine Models of Polycythemia Vera

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

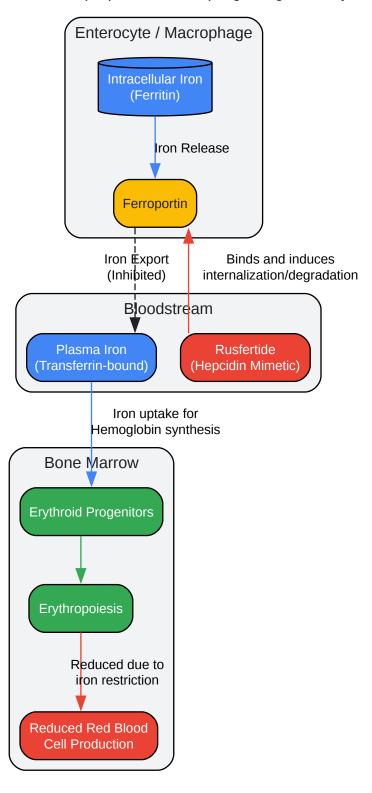
Polycythemia Vera (PV) is a myeloproliferative neoplasm characterized by the overproduction of red blood cells, driven primarily by a mutation in the Janus kinase 2 (JAK2) gene, most commonly the V617F mutation.[1] This leads to increased blood viscosity and a heightened risk of thromboembolic events. **Rusfertide** (PTG-300) is a synthetic peptide mimetic of the natural hormone hepcidin.[2][3] Hepcidin is the master regulator of iron homeostasis, and by mimicking its action, **Rusfertide** sequesters iron, restricting its availability for erythropoiesis and thereby controlling hematocrit levels.[4][5] Preclinical studies in murine models of PV have demonstrated the potential of hepcidin mimetics to control erythrocytosis, reduce splenomegaly, and normalize hematological parameters. These application notes provide a detailed protocol for the use of **Rusfertide** and its analogs in a common murine model of Polycythemia Vera.

## **Signaling Pathway of Rusfertide (Hepcidin Mimetic)**

**Rusfertide** acts as a hepcidin mimetic, binding to the iron exporter ferroportin on the surface of cells, primarily enterocytes and macrophages. This binding leads to the internalization and degradation of ferroportin, which in turn traps iron within these cells. The reduced efflux of iron into the circulation leads to lower plasma iron levels. Consequently, the iron available to the bone marrow for hemoglobin synthesis and erythropoiesis is limited, resulting in a reduction of red blood cell production and control of hematocrit levels.



#### Rusfertide (Hepcidin Mimetic) Signaling Pathway



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**Rusfertide**'s mechanism of action in iron regulation.



## **Experimental Protocols**

## I. Induction of Polycythemia Vera in a Murine Model

A widely used and effective method to model Polycythemia Vera in mice is through the retroviral transduction of bone marrow cells with the human JAK2V617F mutation, followed by transplantation into lethally irradiated recipient mice.

#### Materials:

- Donor mice (C57BL/6 background recommended)
- Recipient mice (syngeneic to donors)
- Retroviral vector encoding murine Jak2V617F
- Packaging cell line (e.g., Plat-E)
- 5-Fluorouracil (5-FU)
- Recombinant murine cytokines (IL-3, IL-6, SCF)
- Transduction medium (e.g., DMEM with supplements)
- Irradiation source (X-ray or gamma)
- Standard animal husbandry equipment

#### Procedure:

- Harvest Donor Bone Marrow: Euthanize donor mice and aseptically harvest bone marrow from femurs and tibias.
- Hematopoietic Stem and Progenitor Cell Enrichment (Optional): Enrich for hematopoietic stem and progenitor cells using magnetic-activated cell sorting (MACS) or fluorescenceactivated cell sorting (FACS).
- Pre-stimulation of Cells: Culture the bone marrow cells for 48 hours in transduction medium supplemented with IL-3, IL-6, and SCF to stimulate cell division, which is necessary for



retroviral integration.

- Retroviral Transduction: Co-culture the stimulated bone marrow cells with the packaging cell line producing the Jak2V617F retrovirus for 48-72 hours.
- Recipient Preparation: Lethally irradiate recipient mice to ablate their native hematopoietic system.
- Bone Marrow Transplantation: Inject the transduced bone marrow cells intravenously (e.g., via the retro-orbital sinus or tail vein) into the irradiated recipient mice.
- Phenotype Development: Monitor the mice for the development of the PV phenotype, which
  typically occurs within 4-6 weeks post-transplantation. This is characterized by elevated
  hematocrit, hemoglobin, and red blood cell counts.

## II. Protocol for Rusfertide (or analog) Administration

The following protocol is based on studies using minihepcidin, a hepcidin mimetic with a similar mechanism of action to **Rusfertide**, in a Jak2V617F murine model of PV.

#### Materials:

- PV-induced mice (from Protocol I)
- Rusfertide or a suitable analog (e.g., minihepcidin)
- Sterile vehicle (e.g., saline)
- Syringes and needles for subcutaneous injection

#### Procedure:

- Acclimatization and Baseline Measurement: Allow the PV-induced mice to acclimate. At 4
  weeks post-bone marrow transplantation, when the PV phenotype is established, collect
  baseline blood samples for hematological analysis.
- Treatment Groups: Divide the mice into the following groups:

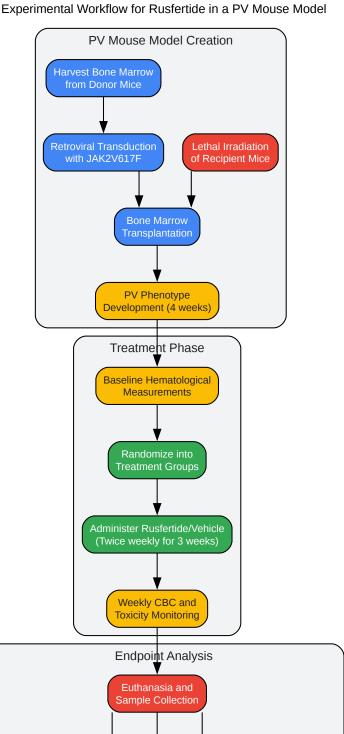


- Group 1: Vehicle control (subcutaneous injection of saline)
- Group 2: Low-dose Rusfertide analog (e.g., 10 mg/kg)
- Group 3: High-dose Rusfertide analog (e.g., 15 mg/kg)
- Drug Administration: Administer the designated treatment via subcutaneous injection twice a
  week for a period of 3 weeks.
- · Monitoring:
  - Toxicity: Monitor the mice daily for any signs of toxicity, such as weight loss, lethargy, or changes in behavior.
  - Hematological Parameters: Perform weekly complete blood counts (CBCs) to monitor hematocrit, hemoglobin, and red blood cell count.
- Endpoint Analysis: At the end of the 3-week treatment period, euthanize the mice and perform the following analyses:
  - Final CBC.
  - Measure spleen weight as an indicator of extramedullary hematopoiesis.
  - Conduct histological analysis of the spleen and bone marrow.

## **Experimental Workflow**

The following diagram outlines the key steps in conducting an in vivo study of **Rusfertide** in a murine model of Polycythemia Vera.





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Spleen Weight

Workflow for **Rusfertide** testing in a PV mouse model.

Final Hematological

Analysis

(Spleen, Bone Marrow)



## **Data Presentation**

The following tables summarize the quantitative data from a study using a minihepcidin peptide in a Jak2V617F murine model of Polycythemia Vera. This data is representative of the expected outcomes when using a hepcidin mimetic like **Rusfertide**.

Table 1: Effect of Minihepcidin on Hematological Parameters in PV Mice

Treatment Group	Hematocrit (%)	Red Blood Cell Count (10^12/L)	Hemoglobin (g/dL)
Vehicle	75.1 ± 2.3	14.9 ± 0.5	22.8 ± 0.7
Minihepcidin (10 mg/kg)	62.5 ± 3.1	12.1 ± 0.6	18.9 ± 1.0*
Minihepcidin (15 mg/kg)	55.4 ± 2.8	10.8 ± 0.5	16.5 ± 0.9**
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle.			

Table 2: Effect of Minihepcidin on Spleen Weight in PV Mice

Treatment Group	Spleen Weight (g)	
Vehicle	0.85 ± 0.07	
Minihepcidin (10 mg/kg)	0.58 ± 0.06*	
Minihepcidin (15 mg/kg)	0.45 ± 0.05**	
Data are presented as mean $\pm$ SEM. *p < 0.05, **p < 0.01 compared to vehicle.		

## Conclusion







The use of **Rusfertide** and its analogs in Jak2V617F murine models of Polycythemia Vera provides a robust platform for preclinical evaluation. The protocols outlined here offer a detailed methodology for inducing a PV-like phenotype in mice and a structured approach to assessing the efficacy of hepcidin mimetics. The expected outcomes, based on studies with similar compounds, include a dose-dependent reduction in hematocrit, red blood cell count, hemoglobin levels, and splenomegaly, demonstrating effective control of erythrocytosis. Researchers are encouraged to adapt these protocols to their specific experimental needs and to contribute their findings to further elucidate the therapeutic potential of **Rusfertide** in Polycythemia Vera.

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